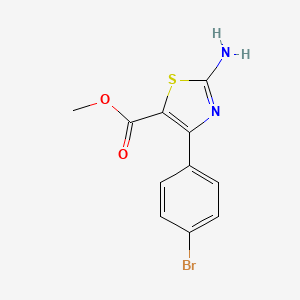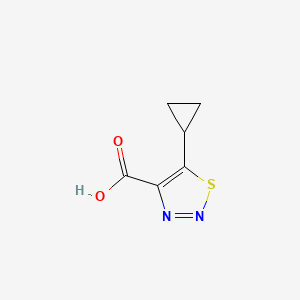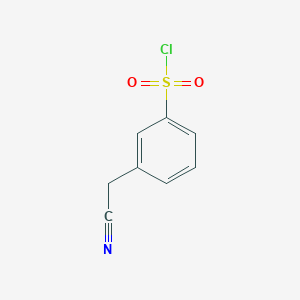![molecular formula C10H13NO3 B1530744 4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide CAS No. 1141930-90-6](/img/structure/B1530744.png)
4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide
Übersicht
Beschreibung
“4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide” is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzamide group with a hydroxypropyl substituent .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 195.22 and a molecular formula of C10H13NO3 . Other specific properties such as boiling point and storage conditions were not found in the search results.Wissenschaftliche Forschungsanwendungen
Chemoselective N-benzoylation
Chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates presents a significant application in the synthesis of N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This method demonstrates the utility of these chemical processes in creating biologically relevant compounds through a relatively straightforward synthetic pathway (Singh et al., 2017).
Improved Synthesis Processes
The research on improved synthesis processes for related benzamide compounds highlights the importance of optimizing reaction conditions to achieve high yields. Such studies are crucial for the efficient production of benzamide derivatives, which have potential applications in various fields including pharmaceuticals (Dian, 2010).
Copper-mediated Aryloxylation
Copper-mediated direct aryloxylation of benzamides, assisted by an N,O-bidentate directing group, showcases an innovative approach to synthesizing mono- and diaryloxylated benzoic acids. This method expands the toolbox for creating complex organic molecules with potential applications in medicinal chemistry and materials science (Hao et al., 2014).
Metalloligand Design
The design of metalloligands for single-molecule and single-chain magnets using benzamide derivatives offers insights into the intersection of organic synthesis and materials science. These findings could pave the way for new technologies in data storage and quantum computing (Costes et al., 2010).
Photoregulated Release of Pharmaceuticals
The development of photoresponsive molecularly imprinted hydrogels for the photoregulated release and uptake of pharmaceuticals in aqueous media illustrates the potential of benzamide derivatives in creating smart materials for controlled drug delivery systems (Gong et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(12)6-11-10(14)8-2-4-9(13)5-3-8/h2-5,7,12-13H,6H2,1H3,(H,11,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGFEEOHVNIUEK-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)C1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530680.png)

